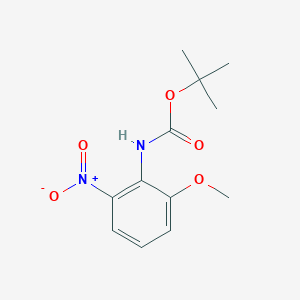

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

説明

“tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” is a chemical compound with the CAS Number: 1283176-56-6 . It has a molecular weight of 268.27 and a molecular formula of C12H16N2O5 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” were not found, related compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” is represented by the formula C12H16N2O5 .Physical And Chemical Properties Analysis

“tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” is a solid substance stored in dry conditions at 2-8°C . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis of Multifunctional Organic Compounds

This compound is pivotal in the synthesis of complex organic molecules. The tert-butyl carbamate (Boc) group protects the amino function during reactions, preventing unwanted side reactions. This is especially useful in multi-step organic syntheses where functional groups need to be selectively activated or reacted .

Peptide Synthesis

In peptide synthesis, the Boc group is used to protect the amino group of amino acids. This protection is crucial to prevent the amino group from reacting when it’s not intended to, especially since peptide chains are built step by step, adding one amino acid at a time. The Boc group can be removed under mildly acidic conditions without affecting the peptide chain .

Material Science

In material science, this compound can be used to modify the surface properties of materials. By introducing the Boc-protected amino group, scientists can alter the hydrophobicity or hydrophilicity, which can be crucial for applications like coating materials or creating responsive surfaces .

Chemical Synthesis

The Boc group is a common protecting group in chemical synthesis. It’s stable under a variety of conditions but can be removed when desired, offering flexibility in the synthesis of complex molecules. This compound, with its Boc-protected amino group, is a building block in the synthesis of many different types of chemicals .

Chromatography

In chromatography, especially in the purification of peptides, the Boc group’s stability allows for the separation of peptides without deprotection. This stability is crucial for maintaining the integrity of the peptides during the purification process .

Analytical Chemistry

In analytical chemistry, tert-Butyl (2-methoxy-6-nitrophenyl)carbamate can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods .

Drug Design and Discovery

The Boc group’s ability to protect amino functions is also exploited in drug design and discovery. It allows for the creation of drug candidates with complex structures, where the amino group’s reactivity needs to be controlled until the final steps of synthesis .

Bioconjugation

This compound can be used in bioconjugation techniques where it’s necessary to link biomolecules with other entities, such as fluorescent tags or drugs. The Boc-protected amino group can be selectively deprotected and then reacted with the entity of interest .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)